molecular formula C27H26N4O6 B11445254 N-(4-methoxyphenyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

N-(4-methoxyphenyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Cat. No.: B11445254
M. Wt: 502.5 g/mol
InChI Key: GXCXXCCFSKZHQM-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-5-{1-[(3-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, and is substituted with methoxyphenyl and nitrophenyl groups, adding to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-5-{1-[(3-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the Nitrophenyl Group: This can be done using nitration reactions followed by reduction and subsequent functionalization.

    Final Coupling: The final step involves coupling the intermediate with a pentanamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, possibly using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

N-(4-METHOXYPHENYL)-5-{1-[(3-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Medicine: Its derivatives may serve as lead compounds in drug discovery programs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-5-{1-[(3-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The methoxyphenyl and nitrophenyl groups may enhance binding affinity and specificity through additional interactions, such as hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar compounds to N-(4-METHOXYPHENYL)-5-{1-[(3-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE include:

These compounds share structural similarities, such as the presence of methoxyphenyl and nitrophenyl groups, but differ in their core structures and functional groups. The unique combination of the quinazoline core with these substituents in N-(4-METHOXYPHENYL)-5-{1-[(3-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H26N4O6

Molecular Weight

502.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C27H26N4O6/c1-37-22-14-12-20(13-15-22)28-25(32)11-4-5-16-29-26(33)23-9-2-3-10-24(23)30(27(29)34)18-19-7-6-8-21(17-19)31(35)36/h2-3,6-10,12-15,17H,4-5,11,16,18H2,1H3,(H,28,32)

InChI Key

GXCXXCCFSKZHQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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